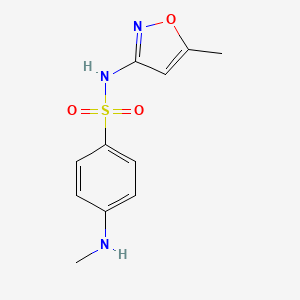
4-N-methyl-sulfamethoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-methyl-sulfamethoxazole is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. This compound is characterized by the presence of a methyl group attached to the nitrogen atom in the sulfonamide moiety. This compound is known for its broad-spectrum antibacterial activity and is commonly used in combination with other antibiotics to enhance its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-methyl-sulfamethoxazole typically involves the introduction of a methyl group to the nitrogen atom of sulfamethoxazole. One common method is the reaction of sulfamethoxazole with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-N-methyl-sulfamethoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
4-N-methyl-sulfamethoxazole has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its antibacterial properties and its effects on bacterial cell metabolism.
Medicine: Investigated for its potential use in combination therapies to treat bacterial infections.
Mecanismo De Acción
4-N-methyl-sulfamethoxazole exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) to bind to the enzyme dihydropteroate synthetase, thereby preventing the formation of dihydrofolic acid. This inhibition disrupts the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleic acids and proteins, ultimately leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: The parent compound of 4-N-methyl-sulfamethoxazole, used widely as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethazine: A sulfonamide used in veterinary medicine.
Uniqueness
This compound is unique due to the presence of the methyl group on the nitrogen atom, which can influence its pharmacokinetic properties and potentially enhance its antibacterial activity compared to its parent compound .
Propiedades
Fórmula molecular |
C11H13N3O3S |
|---|---|
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
4-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14-18(15,16)10-5-3-9(12-2)4-6-10/h3-7,12H,1-2H3,(H,13,14) |
Clave InChI |
ZRXDSRHCGYXVTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


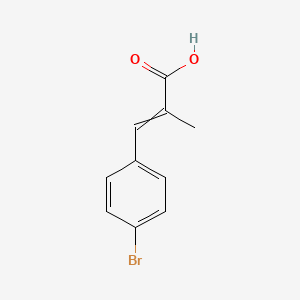
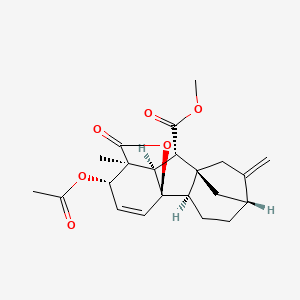
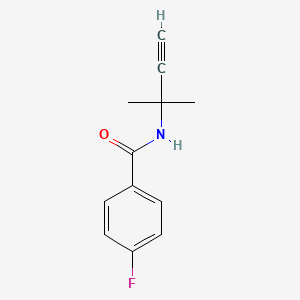
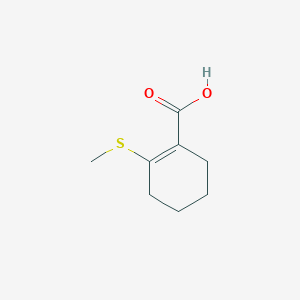
![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)
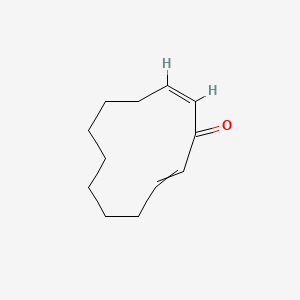
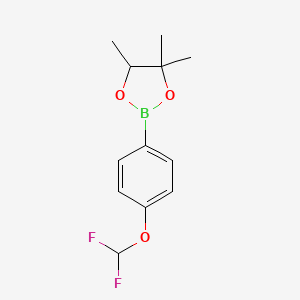




![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one](/img/structure/B13414865.png)

